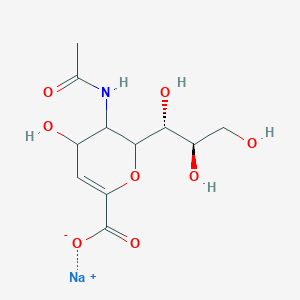

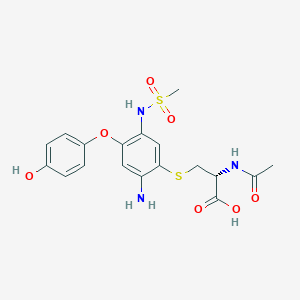

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt (NADSN) is a sugar derivative of neuraminic acid, a naturally occurring sialic acid found in the body. It is an important component of cell membranes, and plays a role in cellular communication and signal transduction. NADSN has a wide range of applications in biochemistry, molecular biology, and cell biology, and is used in a variety of laboratory experiments.

科学的研究の応用

Inhibitor of Human Neuraminidases

NADNA is an inhibitor of human neuraminidases (sialidases) NEU1-4 . Neuraminidases are key enzymes in the metabolism of sialic acids and have been implicated in a variety of biological and pathological processes.

2. Study of Neural Processes and Pathways NADNA may be used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways . This can help in understanding the functioning of the nervous system and the development of neurological disorders.

Sialylation-Desialylation Cycles

NADNA can be used to study other processes that depend upon sialylation-desialylation cycles . These cycles are crucial in cellular functions, including cell-cell interaction, cell-matrix interaction, and immune response.

Seizure Disorders

In vivo, NADNA reduces latency to first seizure and increases seizure duration in a rat model of potassium-induced seizures . This suggests its potential use in the study and treatment of seizure disorders.

Biochemical Research

NADNA is used in biochemical research due to its inhibitory properties . It can be used to study the effects of inhibiting neuraminidase activity in various biological processes.

作用機序

Target of Action

The primary targets of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt are neuraminidases, also known as sialidases . These enzymes are found in various organisms, including bacteria, viruses, and mammals . Neuraminidases play a crucial role in the cleavage of sialic acids from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .

Mode of Action

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt acts by binding to the catalytic site of neuraminidase . It is believed to act as a transition state analog, mimicking the structure of the substrate during the reaction . This binding inhibits the activity of neuraminidase, preventing the cleavage of sialic acids .

Biochemical Pathways

By inhibiting neuraminidase, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt affects the sialylation-desialylation cycles . These cycles are involved in various biological processes, including cell adhesion, signal transduction, and immune response . The inhibition of neuraminidase can disrupt these processes, affecting the function of cells and organisms .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body .

Result of Action

The inhibition of neuraminidase by N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt can lead to various molecular and cellular effects. For example, it can prevent the release of viruses from infected cells, thereby inhibiting viral replication . In addition, it can affect the function of cells and organisms by disrupting the sialylation-desialylation cycles .

Action Environment

The action, efficacy, and stability of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH . .

特性

IUPAC Name |

sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNKELIJSZBCBE-DHWIPPHDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)